An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyl-4-nitrobenzaldehyde
An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyl-4-nitrobenzaldehyde
Section 1: Molecular Identity and Physicochemical Profile
3,5-Dimethyl-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate and building block in synthetic organic chemistry.[1] Its specific substitution pattern, featuring two methyl groups ortho to the aldehyde and a nitro group para to it, imparts a unique combination of steric and electronic properties that are of significant interest to researchers in medicinal chemistry and materials science.[1] The electron-withdrawing nature of the nitro and aldehyde groups, coupled with the electron-donating methyl groups, creates a nuanced electronic environment that influences its reactivity, particularly in reactions such as nucleophilic additions and condensations.[1]
A precise understanding of its physical properties is paramount for its effective use in research and development, guiding decisions on reaction conditions, purification methods, and storage. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques and predictive methodologies.
Table 1: Core Molecular Identifiers for 3,5-Dimethyl-4-nitrobenzaldehyde
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 18515-18-9 | [1][2] |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [1][2] |
| IUPAC Name | 3,5-dimethyl-4-nitrobenzaldehyde | [2] |
| InChI Key | SJMJTTXKHFIOEV-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC1=CC(=CC(=C1[O-])C)C=O |[1] |
While extensive experimental data for 3,5-Dimethyl-4-nitrobenzaldehyde is not widely available in peer-reviewed literature, its fundamental physicochemical properties can be reliably predicted using computational models and contextualized by data from analogous structures.
Table 2: Key Physical and Chemical Properties
| Property | Value / Description | Comments / Context |
|---|---|---|
| Appearance | Expected to be a crystalline solid. | Based on analogous substituted nitrobenzaldehydes, such as 4-nitrobenzaldehyde which is a yellowish crystalline powder. |
| Melting Point | Data not available in published literature. | For context, the related compound 4-nitrobenzaldehyde has a melting point of 103-106 °C. The substitution pattern of 3,5-Dimethyl-4-nitrobenzaldehyde will influence its crystal lattice energy and thus its melting point. |
| Boiling Point | Data not available in published literature. | High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition. |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone). | The aromatic ring and methyl groups provide nonpolar character, while the nitro and aldehyde groups add polarity. This profile is similar to other nitrobenzaldehydes which are soluble in organic solvents. |
Section 2: Spectroscopic Characterization (A Predictive Approach)
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. In the absence of published experimental spectra for 3,5-Dimethyl-4-nitrobenzaldehyde, a predictive approach based on its known structure provides a reliable framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, one can map the carbon-hydrogen framework of a molecule.
Expert Insight: The choice of a deuterated solvent is critical. While CDCl₃ is a common starting point, the polarity of 3,5-Dimethyl-4-nitrobenzaldehyde suggests that DMSO-d₆ could also be an excellent choice, potentially offering better resolution for aromatic protons. The predictions below are general and may shift slightly based on the solvent and concentration used.
Table 3: Predicted ¹H NMR Spectral Data for 3,5-Dimethyl-4-nitrobenzaldehyde
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| 9.8 – 10.2 | Singlet (s) | 1H | Aldehyde (-CHO) | The strong deshielding effect of the carbonyl group and the electron-withdrawing nitro group shifts this proton significantly downfield. |
| 7.5 – 8.0 | Singlet (s) | 2H | Aromatic (Ar-H) | The two protons on the aromatic ring are chemically equivalent due to molecular symmetry, resulting in a single signal. |
| ~2.3 | Singlet (s) | 6H | Methyl (-CH₃) | The six protons of the two methyl groups are also chemically equivalent, yielding a single, sharp peak in the aliphatic region. |
Table 4: Predicted ¹³C NMR Spectral Data for 3,5-Dimethyl-4-nitrobenzaldehyde
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~192 | Aldehyde Carbonyl (C=O) | Carbonyl carbons are highly deshielded and appear far downfield. |
| ~150 | C-NO₂ | The carbon atom directly attached to the strongly electron-withdrawing nitro group is significantly deshielded. |
| ~140 | C-CH₃ | Quaternary carbons attached to the methyl groups. |
| ~135 | C-CHO | The quaternary carbon to which the aldehyde group is attached. |
| ~125 | Ar-CH | The two equivalent aromatic C-H carbons. |
| ~20 | -CH₃ | Methyl group carbons appear in the upfield aliphatic region. |
Caption: Standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expert Insight: For solid samples like this compound, the KBr pellet technique is a classic and reliable method. It involves intimately grinding the sample with potassium bromide, which is transparent in the IR range, and pressing it into a translucent disk. This minimizes scattering and produces a high-quality spectrum.
Table 5: Expected Characteristic IR Absorption Bands
| Expected Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic | Medium |
| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₃) | Medium |
| 1710 - 1685 | C=O Stretch | Aromatic Aldehyde | Strong |
| 1560 - 1500 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong |
| 1370 - 1300 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong |
Caption: Workflow for obtaining an IR spectrum via the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
Expert Insight: Electron Ionization (EI) is a common technique for this type of molecule. We expect to see a clear molecular ion (M⁺) peak corresponding to the compound's molecular weight. A prominent [M-1]⁺ peak is also highly characteristic of aldehydes, resulting from the loss of the aldehydic proton.
Table 6: Predicted Mass Spectrometry Data
| m/z Value | Ion | Comments |
|---|---|---|
| 179.0582 | [M]⁺ | Molecular ion (Monoisotopic Mass).[2] |
| 178 | [M-H]⁺ | Loss of the aldehydic proton, often a very stable and prominent fragment. |
| 150 | [M-CHO]⁺ | Loss of the entire formyl group. |
| 133 | [M-NO₂]⁺ | Loss of the nitro group. |
Caption: General workflow for GC-MS analysis.
Section 3: Experimental Methodologies for Physical Property Determination
For any new or custom-synthesized compound, experimental determination of its physical properties is a critical step for validation and future application. The following protocols outline standardized, self-validating procedures.
Melting Point Determination
The melting point is a fundamental physical property that serves as a key indicator of a substance's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
Protocol: Digital Melting Point Apparatus
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Sample Preparation: Finely powder a small amount of the dry crystalline sample.
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Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface, or drop it down a long glass tube, to pack the sample tightly to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the sample holder of the digital melting point apparatus.
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Ramp Rate: Set a rapid ramp rate (e.g., 10-20 °C/min) for a preliminary, approximate determination.
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Approximate Measurement: Observe the sample and note the approximate temperature at which it melts. Allow the apparatus to cool.
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Accurate Measurement: Prepare a new capillary tube. Set the starting temperature to ~20 °C below the approximate melting point found in step 5. Set a slow ramp rate (1-2 °C/min).
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Validation: Perform the measurement in triplicate to ensure reproducibility. The results should agree within 1-2 °C.
Solubility Characterization
Determining a compound's solubility profile is essential for selecting appropriate solvents for reactions, purifications (e.g., recrystallization), and analytical techniques like HPLC.
Protocol: Qualitative and Semi-Quantitative Solubility Assessment
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Solvent Selection: Prepare a panel of representative solvents with varying polarities (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexanes).
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Initial Test (Qualitative): To a series of small test tubes, add ~10 mg of 3,5-Dimethyl-4-nitrobenzaldehyde to each.
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Solvent Addition: Add 0.5 mL of a single solvent to each respective tube.
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Observation at Room Temperature: Agitate the tubes (e.g., vortex) for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all. Classify as "Soluble," "Partially Soluble," or "Insoluble."
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Heating: For tubes where the compound was not fully soluble, gently warm the mixture (e.g., in a warm water bath) and observe any changes in solubility. Note if the compound dissolves upon heating and if it recrystallizes upon cooling, which is a key indicator for a good recrystallization solvent.
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Semi-Quantitative Estimation: For solvents where the compound was soluble, add another 10 mg of the solid to the solution and repeat the agitation. Continue adding portions until the solution is saturated (solid no longer dissolves). This provides an estimate of solubility (e.g., >20 mg / 0.5 mL).
Section 4: Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
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Handling: Use in a well-ventilated area or under a chemical fume hood.[3] Avoid breathing dust.[4] Avoid contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4]
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Storage: Keep containers securely sealed.[3] Store in a cool, dry, and well-ventilated place.[5]
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Hazards: May cause skin irritation and serious eye irritation.[5] May cause an allergic skin reaction.[4]
Section 5: Conclusion
3,5-Dimethyl-4-nitrobenzaldehyde is a key aromatic intermediate with a defined molecular structure. While experimental physical data is sparse in public databases, its spectroscopic and physicochemical properties can be reliably predicted based on its functional groups and the behavior of analogous compounds. The predicted NMR, IR, and MS data provide a robust fingerprint for identity confirmation. The standardized protocols outlined in this guide provide a clear path for researchers to experimentally determine its melting point and solubility, which are critical parameters for its application in synthesis and drug development.
References
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PubChem. (n.d.). 3,5-Dimethyl-4-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]
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MDPI. (2019, October 1). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Retrieved March 14, 2026, from [Link]
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NIST. (n.d.). 3-Nitro-4-methylbenzaldehyde. NIST Chemistry WebBook. Retrieved March 14, 2026, from [Link]
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NWChem. (n.d.). Properties. Retrieved March 14, 2026, from [Link]
